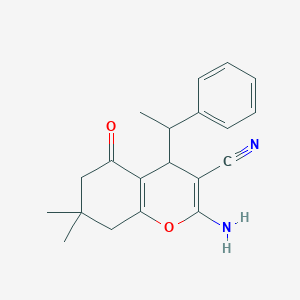![molecular formula C31H37NO6 B378851 15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID](/img/structure/B378851.png)
15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, isopropyl, and dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10520~1,10~0~4,9~
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid groups can form hydrogen bonds, while the aromatic and isoindole structures can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
6-Carboxyindole: Shares the carboxylic acid and indole functionalities.
Naphtho[2,1-e]isoindole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID is unique due to its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C31H37NO6 |
|---|---|
Poids moléculaire |
519.6g/mol |
Nom IUPAC |
15-(3-carboxyphenyl)-5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid |
InChI |
InChI=1S/C31H37NO6/c1-16(2)20-15-31-12-9-21-29(3,10-6-11-30(21,4)28(37)38)22(31)14-19(20)23-24(31)26(34)32(25(23)33)18-8-5-7-17(13-18)27(35)36/h5,7-8,13,15-16,19,21-24H,6,9-12,14H2,1-4H3,(H,35,36)(H,37,38) |
Clé InChI |
HBJMDWSNDUDODD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)(CCCC4(C)C(=O)O)C |
SMILES canonique |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)(CCCC4(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378769.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B378770.png)
![2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378773.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378775.png)
![2-amino-4-(1-methylbutyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378777.png)

![(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-fluorophenyl)prop-2-en-1-one](/img/structure/B378785.png)
![2-[(2-Fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378787.png)
![2-[(4-Tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378788.png)
![5-(4-bromophenyl)-2-(4-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378789.png)
![5-tert-butyl-3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylic acid](/img/structure/B378790.png)
![2-[(4-Tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B378791.png)
